molecular formula C12H17N3S B11756189 {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine

Cat. No.: B11756189
M. Wt: 235.35 g/mol
InChI Key: SUEUDIKZERVSEV-UHFFFAOYSA-N
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Description

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is a compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction using a thiophene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazole derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-(2-propan-2-ylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C12H17N3S/c1-10(2)15-11(5-6-14-15)8-13-9-12-4-3-7-16-12/h3-7,10,13H,8-9H2,1-2H3

InChI Key

SUEUDIKZERVSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CS2

Origin of Product

United States

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